Pirauvato de sodio-2,3-13C2

Descripción general

Descripción

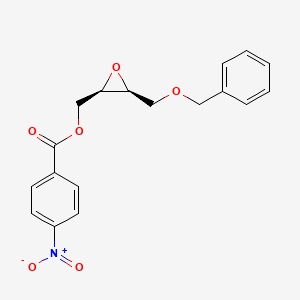

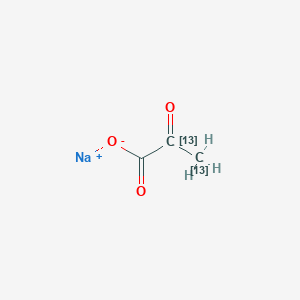

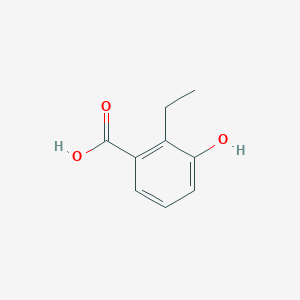

Sodium pyruvate-2,3-13C2 is a stable isotope of sodium pyruvate, with 99 atom % 13C . It is also known by other names such as α-Ketopropionic acid-2,3-13C2 sodium salt, 2-Oxopropanoic acid-2,3-13C2 sodium salt, 13C Labeled sodium pyruvate, and Pyruvic acid-2,3-13C2 sodium salt . The linear formula of Sodium pyruvate-2,3-13C2 is 13CH313COCO2Na .

Molecular Structure Analysis

The molecular weight of Sodium pyruvate-2,3-13C2 is 112.03 . The molecular formula is (13C)2CH3NaO3 .Physical And Chemical Properties Analysis

Sodium pyruvate-2,3-13C2 is a solid substance . It has a molecular weight of 112.03 . It is suitable for mass spectrometry (MS) . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Estudios de RMN Biomolecular

Pirauvato de sodio-2,3-13C2: se utiliza ampliamente en estudios de resonancia magnética nuclear (RMN) biomolecular. Los isótopos enriquecidos en carbono-13 del compuesto permiten una detección mejorada de la señal y la cuantificación de los flujos metabólicos en organismos vivos. Esta aplicación es crucial para comprender la cinética enzimática, las vías metabólicas y las interacciones farmacológicas a nivel molecular .

Investigación Metabolómica

En metabolómica, This compound sirve como trazador para estudiar las respuestas metabólicas a enfermedades, fármacos y cambios ambientales. Los investigadores pueden rastrear la incorporación de la etiqueta de carbono-13 en varios productos metabólicos, proporcionando información sobre el metabolismo celular e identificando posibles biomarcadores para enfermedades .

Estándares de Espectrometría de Masas

El compuesto también se utiliza como estándar en espectrometría de masas (MS) para calibrar instrumentos y validar metodologías. Su etiqueta isotópica estable garantiza asignaciones precisas de masa y cuantificación, lo cual es esencial para la proteómica y otras técnicas analíticas basadas en MS .

Técnicas de Hiperpolarización

Los métodos de hiperpolarización como la amplificación de señal mediante intercambio reversible (SABRE) pueden aumentar las señales de RMN de This compound varios órdenes de magnitud más altas que las que se encuentran en condiciones normales. Esta aplicación tiene el potencial de ayudar al diagnóstico clínico del cáncer a través del metabolismo del piruvato .

Cultivo Celular y Producción de Energía

En cultivo celular, This compound actúa como fuente de energía, evitando la acumulación de lactato y apoyando el crecimiento y la viabilidad celular. Es particularmente valioso en medios con bajas concentraciones de glucosa, lo que ayuda en la producción de energía y la síntesis de aminoácidos y lípidos .

Aplicaciones Clínicas para la Rinitis Alérgica

Clínicamente, This compound exhibe propiedades antiinflamatorias y antioxidantes. Es efectivo para reducir la inflamación nasal y la congestión en la rinitis alérgica, mostrando su potencial terapéutico más allá de los laboratorios de investigación .

Mecanismo De Acción

Target of Action

The primary target of Sodium Pyruvate-2,3-13C2 is the metabolic pathway of cells . It plays a crucial role in the metabolism of carbohydrates, proteins, and fats .

Mode of Action

Sodium Pyruvate-2,3-13C2 interacts with its targets by being converted to acetyl coenzyme A . This conversion leads to the production of ATP aerobically . Energy can also be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .

Pharmacokinetics

It is known that sodium pyruvate-2,3-13c2 can be administered orally and intranasally , suggesting that it can be absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Sodium Pyruvate-2,3-13C2’s action include the production of ATP and the reduction of oxygen radicals and inflammatory cytokines . It has been suggested that Sodium Pyruvate-2,3-13C2 in high concentrations may have a role in cardiovascular therapy, as an inotropic agent .

Action Environment

Environmental factors such as the presence of oxygen can influence the action, efficacy, and stability of Sodium Pyruvate-2,3-13C2. For instance, in the presence of oxygen, Sodium Pyruvate-2,3-13C2 can be further oxidized to extract more free energy . In contrast, in the absence of oxygen, energy can be obtained anaerobically from Sodium Pyruvate-2,3-13C2 via its conversion to lactate .

Safety and Hazards

Direcciones Futuras

Sodium pyruvate-2,3-13C2 has potential applications in medical research. For instance, a study has shown that Sodium pyruvate-2,3-13C2 has the potential to aid clinical diagnosis of cancer via pyruvate metabolism . Another study suggests that Sodium pyruvate-2,3-13C2 could have protective effects against hydrogen peroxide .

Análisis Bioquímico

Biochemical Properties

Sodium pyruvate-2,3-13C2 plays a crucial role in several biochemical reactions, particularly in glycolysis and the tricarboxylic acid (TCA) cycle. In glycolysis, sodium pyruvate-2,3-13C2 is produced from glucose through a series of enzymatic reactions. It then enters the mitochondria, where it is converted into acetyl-CoA by the enzyme pyruvate dehydrogenase complex. This acetyl-CoA enters the TCA cycle, where it undergoes further enzymatic reactions to produce energy in the form of ATP. Sodium pyruvate-2,3-13C2 interacts with various enzymes, including pyruvate dehydrogenase, citrate synthase, and isocitrate dehydrogenase, facilitating the conversion of pyruvate into energy .

Cellular Effects

Sodium pyruvate-2,3-13C2 has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It serves as a key substrate for energy production, influencing cellular respiration and ATP synthesis. Sodium pyruvate-2,3-13C2 also affects cell signaling pathways by modulating the activity of enzymes involved in glycolysis and the TCA cycle. Additionally, it can impact gene expression by altering the levels of metabolites that serve as signaling molecules .

Molecular Mechanism

At the molecular level, sodium pyruvate-2,3-13C2 exerts its effects through several mechanisms. It binds to enzymes such as pyruvate dehydrogenase and citrate synthase, facilitating the conversion of pyruvate into acetyl-CoA and subsequent entry into the TCA cycle. Sodium pyruvate-2,3-13C2 can also act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Furthermore, it influences gene expression by modulating the levels of key metabolites involved in cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium pyruvate-2,3-13C2 can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that sodium pyruvate-2,3-13C2 can have sustained effects on cellular function, including maintaining energy production and reducing oxidative stress. Its stability and efficacy may decrease over time, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of sodium pyruvate-2,3-13C2 vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production without causing adverse effects. At high doses, sodium pyruvate-2,3-13C2 may lead to toxic effects, such as increased production of reactive oxygen species and oxidative stress. Studies have shown that there is a threshold beyond which the beneficial effects of sodium pyruvate-2,3-13C2 are outweighed by its toxicity .

Metabolic Pathways

Sodium pyruvate-2,3-13C2 is involved in several metabolic pathways, including glycolysis, the TCA cycle, and gluconeogenesis. In glycolysis, it is produced from glucose and then converted into acetyl-CoA, which enters the TCA cycle. Sodium pyruvate-2,3-13C2 can also be converted into other metabolites, such as lactate and alanine, through various enzymatic reactions. These metabolic pathways are essential for energy production and the synthesis of biomolecules .

Transport and Distribution

Within cells, sodium pyruvate-2,3-13C2 is transported and distributed through active transport mechanisms. It is taken up by cells via monocarboxylate transporters (MCTs) and then metabolized to produce energy. Sodium pyruvate-2,3-13C2 can also be transported to different tissues and organs, where it participates in various metabolic processes. Its distribution within the body is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

Sodium pyruvate-2,3-13C2 is primarily localized in the cytoplasm and mitochondria, where it participates in glycolysis and the TCA cycle. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and peroxisomes, where it may play a role in additional metabolic processes. The subcellular localization of sodium pyruvate-2,3-13C2 is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

sodium;2-oxo(2,3-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583831 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89196-78-1 | |

| Record name | Sodium 2-oxo(2,3-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)